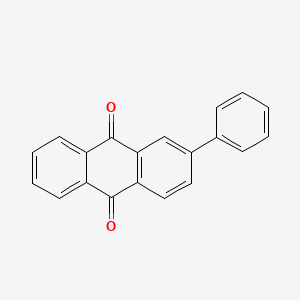

2-Phenylanthraquinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCFGZBDDCNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310683 | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-97-8 | |

| Record name | 9, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylanthraquinone CAS number and chemical identifiers

An In-Depth Technical Guide to 2-Phenylanthraquinone: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a polycyclic aromatic organic compound belonging to the anthraquinone family. Structurally, it consists of an anthraquinone core substituted with a phenyl group at the C-2 position. This substitution imparts unique physicochemical properties and biological activities, making it a molecule of significant interest for researchers in materials science, synthetic chemistry, and drug development. While the parent anthraquinone scaffold is found in numerous natural products and synthetic dyes, the addition of the phenyl group modifies its electronic and steric characteristics, opening avenues for novel applications. This guide provides a comprehensive overview of this compound, from its fundamental chemical identifiers to its synthesis, potential therapeutic applications, and the analytical methodologies required for its study.

Core Chemical Identifiers and Properties

A precise understanding of a compound begins with its fundamental identifiers and physicochemical properties. These data are critical for sourcing, handling, and characterizing the molecule in a research setting.

Chemical Identifiers

The primary identifiers for this compound are summarized below, providing a standardized way to reference this compound in databases and publications.

| Identifier | Value | Source |

| CAS Number | 6485-97-8 | [1] |

| Molecular Formula | C₂₀H₁₂O₂ | [1][2] |

| Molecular Weight | 284.31 g/mol | [2] |

| IUPAC Name | 2-Phenylanthracene-9,10-dione | [2] |

| PubChem CID | 313995 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in different solvents and environments, which is crucial for designing synthetic routes and biological assays.

| Property | Description | Source |

| Appearance | Yellow crystalline or powdery solid. | [1] |

| Solubility | Generally soluble in organic solvents like ethers, ketones, and benzene. Insoluble in water. | [1] |

| λmax | 340 nm (lit.) | [1] |

| Storage | Should be stored in a cool, dry, sealed container away from fire and oxidizing agents. | [1] |

| Toxicity | Reported to have low toxicity, but may cause eye and skin irritation. Standard safety precautions are recommended. | [1] |

Synthesis of this compound

The synthesis of substituted anthraquinones often involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, followed by cyclization. One common method for preparing this compound involves the reaction of benzaldehyde with anthraquinone under specific conditions.[1] A more general and industrially relevant approach for creating substituted anthraquinones is the reaction of a substituted benzene derivative with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.

The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted anthraquinone, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Cyclization

This protocol describes a plausible method for the synthesis of this compound based on established chemical principles for related compounds.[3]

Step 1: Friedel-Crafts Acylation

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve phthalic anhydride (1 equivalent) in an inert solvent such as dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 equivalents), to the solution while stirring.

-

Add biphenyl (1 equivalent) dropwise to the reaction mixture. The causality here is that the Lewis acid activates the phthalic anhydride, making it a potent electrophile for the acylation of the biphenyl ring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitor by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.

-

Filter the resulting solid, wash with water, and dry to obtain the crude intermediate, 2-(biphenyl-4-carbonyl)benzoic acid.

Step 2: Intramolecular Cyclization

-

Add the crude intermediate from Step 1 to a flask containing concentrated sulfuric acid.

-

Heat the mixture to approximately 100-120 °C for 2-3 hours. The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization and dehydration.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice water to precipitate the crude this compound.

-

Filter the precipitate, wash thoroughly with water until neutral, and then with a sodium bicarbonate solution to remove any remaining acidic impurities.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield the final product as a yellow solid.

Applications and Biological Significance

This compound serves as a versatile intermediate and possesses intrinsic properties that make it valuable in several fields.

-

Chemical Synthesis: It is a key intermediate in the synthesis of more complex organic compounds and dyes.[1]

-

Photosensitizer: Like many quinone derivatives, it can act as a photosensitizer and is used in photosensitive materials.[1]

-

Pharmaceutical Field: The anthraquinone and phenanthrenequinone scaffolds are known for a wide range of biological activities, including anticancer, antioxidant, and antibacterial effects.[1][4][5] This suggests that this compound may also possess therapeutic potential.

Potential Anticancer Activity: A Mechanistic Insight

The anticancer properties of many quinone derivatives are attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[5] This process can induce oxidative stress within cancer cells, triggering apoptosis. Anthraquinone derivatives are also known to act as topoisomerase inhibitors and can intercalate with DNA, disrupting cancer cell replication.[4] While specific studies on this compound are limited, the broader class of phenanthraquinones has shown potent cytotoxic effects against various cancer cell lines.[5][6][7]

The proposed mechanism of ROS generation is illustrated below.

Caption: Proposed mechanism of ROS generation by this compound.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control in synthesis and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Experimental Protocol: Quantification by HPLC

This protocol provides a general method for the quantitative analysis of this compound, which can be optimized for specific matrices.[8][9]

1. Instrumentation and Chromatographic Conditions:

-

System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or at its λmax of 340 nm for higher sensitivity.

-

Injection Volume: 10-20 µL.

2. Preparation of Solutions:

-

Stock Standard Solution: Accurately weigh and dissolve a known amount of purified this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and dilute as necessary to fall within the linear range of the calibration curve.

3. Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared sample solutions.

-

The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.

The following diagram outlines the analytical workflow.

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

This compound is a compound with established utility as a chemical intermediate and emerging potential in the pharmaceutical arena. Its synthesis is achievable through well-understood organic chemistry principles, and its analysis can be reliably performed using standard chromatographic techniques. The structural similarity to other biologically active anthraquinones and phenanthrenequinones strongly suggests a promising future for this compound as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research into its specific biological mechanisms and therapeutic efficacy is warranted to fully unlock the potential of this versatile molecule.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C20H12O2 | CID 313995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104326896A - Synthesis method of 2-amylanthraquinone - Google Patents [patents.google.com]

- 4. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Two novel phenanthraquinones with anti-cancer activity isolated from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Discovery and Development of 2-Phenylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylanthraquinone, a polycyclic aromatic hydrocarbon, represents a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its historical discovery, synthetic evolution, and development as a platform for therapeutic agents. We delve into the foundational synthetic methodologies, including the seminal Friedel-Crafts and Diels-Alder reactions, and explore modern advancements such as the Scholl reaction and Suzuki coupling. This guide offers detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and presents a critical evaluation of the compound's structure-activity relationships, particularly in the context of oncology. Through a synthesis of historical context and contemporary data, this document serves as an authoritative resource for professionals engaged in the research and development of novel therapeutics based on the anthraquinone framework.

Introduction: The Anthraquinone Scaffold

The anthraquinone core, a tricyclic aromatic structure, has been a cornerstone of chemical synthesis and drug discovery for over a century.[1][2] Naturally occurring anthraquinones have been used for their medicinal properties for centuries, and their synthetic counterparts have become indispensable in the dye industry and, more recently, in chemotherapy.[1][3] The planar nature of the anthraquinone ring system allows it to intercalate with DNA, a mechanism that underpins the cytotoxic activity of many of its derivatives.[2][4] The strategic substitution on this scaffold allows for the fine-tuning of its electronic, photophysical, and biological properties. The introduction of a phenyl group at the 2-position creates this compound (C₂₀H₁₂O₂), a modification that significantly influences its molecular interactions and therapeutic potential.[5] This guide will trace the journey of this specific derivative from its early synthesis to its current status as a molecule of interest in drug development.

Historical Perspective and Foundational Syntheses

While a singular, definitive "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to the development of fundamental reactions in organic chemistry used to construct the anthraquinone framework itself. The primary industrial methods for producing the parent 9,10-anthraquinone have historically been the oxidation of anthracene and the Friedel-Crafts reaction between benzene and phthalic anhydride.[4] The synthesis of substituted derivatives like this compound logically followed from the adaptation of these classical methods.

The Friedel-Crafts Acylation Approach

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl substituents to an aromatic ring via electrophilic substitution.[6][7] The acylation variant is particularly relevant for the synthesis of anthraquinones.[6][8][9]

The conceptual pathway to this compound via this method involves two key steps:

-

Intermolecular Acylation: A substituted aromatic substrate is acylated with phthalic anhydride to form an o-aroylbenzoic acid intermediate.

-

Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed cyclization and dehydration to form the tricyclic anthraquinone core.

For this compound, the logical starting material would be biphenyl. The Friedel-Crafts acylation of biphenyl with phthalic anhydride, in the presence of a Lewis acid like AlCl₃, would produce 2-(biphenyl-4-carbonyl)benzoic acid. Subsequent intramolecular cyclization under strong acidic conditions yields this compound.

Causality in Experimental Design: The choice of a strong Lewis acid like aluminum chloride is crucial as it complexes with the carbonyl oxygen of the acylating agent, rendering the acyl carbon highly electrophilic and susceptible to attack by the aromatic ring.[10] A stoichiometric amount of the catalyst is often required because the product ketone also forms a stable complex with the Lewis acid.[9] The subsequent intramolecular cyclization requires a strong protic acid (e.g., concentrated sulfuric acid) to protonate a carbonyl group, facilitating the intramolecular electrophilic attack to close the central ring.

Figure 1: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

The Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[11] This reaction has been widely applied in the synthesis of complex natural products, including anthraquinones.[11][12][13]

A plausible Diels-Alder strategy for this compound involves the reaction of a substituted naphthoquinone (the dienophile) with a suitable diene. For instance, 2-phenyl-1,4-naphthoquinone could react with butadiene. The resulting cyclohexene derivative would then be oxidized to form the aromatic central ring of the anthraquinone system. The regioselectivity of the Diels-Alder reaction is a critical consideration, governed by the electronic nature of the substituents on both the diene and the dienophile.[12][13]

Causality in Experimental Design: The dienophile is typically activated by electron-withdrawing groups, which are inherent to the quinone structure. The diene, conversely, reacts faster if it possesses electron-donating groups. The conditions for the subsequent aromatization step often involve heating in the presence of a mild oxidizing agent to facilitate the dehydrogenation of the newly formed ring.[14]

Modern Synthetic Developments

While classical methods provide the foundation, modern organic synthesis has introduced more versatile and often milder techniques for constructing the this compound scaffold.

Scholl Reaction

The Scholl reaction, discovered by Roland Scholl in 1910, involves the oxidative intramolecular or intermolecular coupling of two aromatic rings using a Lewis acid and a protic acid.[15][16] This reaction has become a powerful tool for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes.[15][17] Conceptually, it could be applied to synthesize this compound by the intramolecular cyclization of a precursor like 2-benzoyl-biphenyl, though this specific application is less common than intermolecular couplings for larger systems. The reaction mechanism is thought to involve the formation of radical cations.[16][18] Recent advancements have explored electrochemical methods to make the Scholl reaction greener and more scalable.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a highly versatile method for forming carbon-carbon bonds.[19][20] Discovered by Akira Suzuki in 1979, it has become a go-to method for synthesizing biaryls and other conjugated systems.[19]

This reaction provides a modern, highly efficient route to this compound. The strategy involves coupling phenylboronic acid with a halogenated anthraquinone, such as 2-bromoanthraquinone.

Causality in Experimental Design: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficiency of the Suzuki coupling.[21] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[19] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex derivatives.[21][22]

Figure 2: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Characterization

This compound is a yellow crystalline solid that is generally soluble in organic solvents like ethers, ketones, and benzene.[5] Its structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

| Property | Description |

| Molecular Formula | C₂₀H₁₂O₂ |

| Appearance | Yellow crystalline solid[5] |

| Solubility | Soluble in many organic solvents[5] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis

The spectroscopic profile of anthraquinones is well-defined, characterized by specific electronic transitions and nuclear magnetic resonances.[23][24]

-

UV-Visible Spectroscopy: Anthraquinones typically exhibit two main types of absorption bands: high-intensity π → π* transitions in the UV region (220-350 nm) and lower-intensity n → π* transitions that can extend into the visible region (around 400 nm).[24][25] The extended conjugation provided by the phenyl substituent in this compound is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax).

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region, corresponding to the protons on the anthraquinone core and the phenyl substituent.

-

¹³C NMR: The carbon NMR spectrum is characterized by signals for the carbonyl carbons appearing significantly downfield (typically >180 ppm).[23] The remaining signals correspond to the aromatic carbons of the fused rings and the phenyl group.

-

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules.[24]

| Technique | Expected Observations for this compound |

| UV-Vis (λmax) | π → π* transitions (220-350 nm) and n → π* transitions (~400 nm)[24][25] |

| ¹³C NMR | Carbonyl carbons > 180 ppm; multiple signals in the aromatic region (120-150 ppm)[23] |

| Mass Spec (MS) | Prominent molecular ion peak (M⁺); fragmentation by loss of CO[24] |

Table 2: Summary of Spectroscopic Data for Anthraquinone Derivatives.

Applications in Drug Development: Anticancer Activity

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][3][4] The development of these compounds is often guided by understanding their structure-activity relationships (SAR).[1][3]

Mechanism of Action

The primary anticancer mechanisms of anthraquinone derivatives include:

-

DNA Intercalation: The planar aromatic system inserts between DNA base pairs, disrupting DNA replication and transcription.[2][26]

-

Topoisomerase Inhibition: Many anthraquinones inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to double-strand breaks and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, generating ROS that cause oxidative damage to cellular components.[4]

Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of anthraquinone derivatives is highly dependent on the nature and position of their substituents.[3][26] While specific and comprehensive public data for this compound is limited, studies on related phenanthrenequinones and other substituted anthraquinones provide valuable insights. For example, various phenanthrenequinone derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[2][27]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenanthrenequinone derivative (Bulbocodioidin J) | MCF-7 (Breast) | 2.1 | [1] |

| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | HCT-116 (Colon) | 7.6 | [1] |

| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | HepG2 (Liver) | 3.8 | [1] |

| Phenanthrenequinone derivative (Bulbocodioidin D enantiomer) | MCF-7 (Breast) | 3.4 | [1] |

| Aloe-emodin | MCF-7 (Breast) | 9.87 | [1] |

| Emodin | MCF-7 (Breast) | 35.62 | [1] |

Table 3: Comparative in vitro anticancer activity of selected anthraquinone and phenanthrenequinone derivatives.

The introduction of the phenyl group at the 2-position of the anthraquinone core can influence its biological activity in several ways:

-

Lipophilicity: The phenyl group increases the molecule's lipophilicity, which can affect its cell membrane permeability and subcellular distribution.[26]

-

Steric Hindrance: The bulky phenyl group can influence how the molecule interacts with its biological targets, potentially altering its DNA intercalation mode or its binding to enzyme active sites.

-

Electronic Effects: The phenyl group can modulate the electronic properties of the anthraquinone system, which may impact its redox potential and ability to generate ROS.

Future research in this area will likely focus on synthesizing a library of this compound derivatives with varied substitutions on the phenyl ring to systematically explore these effects and optimize anticancer potency and selectivity.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound and the assessment of its biological activity.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a reliable method for synthesizing this compound from commercially available starting materials.

Materials:

-

2-Bromoanthraquinone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas supply

Procedure:

-

To a round-bottom flask, add 2-bromoanthraquinone (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq.).

-

Add a 4:1 mixture of toluene and ethanol as the solvent.

-

Purge the flask with argon or nitrogen for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound stock solution in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with DMSO vehicle (negative control).

-

Incubate the plate for 48 or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Directions

This compound stands at the intersection of classical organic synthesis and modern drug discovery. Its core structure, accessible through time-honored reactions like Friedel-Crafts acylation and now more efficiently via modern cross-coupling methods, provides a robust platform for chemical exploration. While the broader class of anthraquinones is well-established in oncology, the specific potential of the 2-phenyl derivative remains an area ripe for further investigation.

The future of this compound in drug development will depend on a systematic exploration of its structure-activity relationships. The synthesis of derivatives with diverse functionalities on the pendant phenyl ring will be crucial to modulate its pharmacokinetic properties, target affinity, and selectivity. A deeper understanding of its precise mechanism of action—whether through enhanced DNA intercalation, specific enzyme inhibition, or other pathways—will guide the rational design of next-generation anticancer agents. This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock the full therapeutic potential of this promising molecular scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholl reaction - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. gala.gre.ac.uk [gala.gre.ac.uk]

- 21. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 22. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Phenylanthraquinone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Phenylanthraquinone. We will move beyond procedural outlines to explore the causal reasoning behind the selection of computational models, methods for self-validation, and the integration of theoretical data to predict chemical behavior and biological activity, grounding all claims in authoritative sources.

Introduction: The Significance of the Anthraquinone Scaffold

Anthraquinones are a class of aromatic organic compounds that form the structural core of many natural pigments, dyes, and pharmacologically active agents.[1] Their planar structure and conjugated system are responsible for their distinct spectroscopic properties and diverse biological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] Many anthraquinone derivatives are known to exert cytotoxic effects against various cancer cell lines, making them a subject of intense study in medicinal chemistry and drug discovery.[4] this compound, which features a phenyl group substituted on the anthraquinone framework, presents a unique subject for computational analysis. The addition of the phenyl ring is expected to modulate the electronic properties and steric profile of the parent molecule, potentially influencing its reactivity and biological interactions.

This document details an integrated computational workflow, from first-principles quantum mechanical calculations to molecular docking simulations, to build a comprehensive theoretical profile of this compound. This approach allows for the elucidation of its fundamental electronic structure, the prediction of its spectroscopic signatures, and the exploration of its potential as a targeted therapeutic agent.

Part 1: Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity

Core Directive: Before investigating how a molecule interacts with biological systems, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most robust and computationally efficient framework for this purpose. DFT offers an optimal balance between accuracy and computational cost for molecules of this size, making it the industry standard for predicting molecular geometries, electronic distributions, and reactivity.[5][6]

Methodology: Density Functional Theory (DFT) Protocol

The following protocol outlines a standard DFT-based analysis for a molecule like this compound. The choice of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is based on their proven track record in yielding reliable results for organic molecules, as frequently cited in the literature.[6][7]

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., ChemDraw, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent properties are calculated from this stable structure. This is performed using a functional such as B3LYP with the 6-311++G(d,p) basis set.[6]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry using the same level of theory. This serves a dual purpose:

-

Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic & Spectroscopic Data: It provides zero-point vibrational energy, thermodynamic properties (enthalpy, Gibbs free energy), and predicted IR and Raman spectra.[1]

-

-

Single-Point Energy & Population Analysis: Further calculations are run on the optimized geometry to derive electronic properties, such as molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[6][7]

Diagram: Standard DFT Workflow

Caption: A typical workflow for Density Functional Theory (DFT) calculations.

Key Theoretical Descriptors

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a smaller gap suggests the molecule is more polarizable and reactive.[7] For this compound, the HOMO is expected to be localized on the electron-rich aromatic system, while the LUMO will likely be centered on the electron-accepting quinone moiety.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface.[7] It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this molecule, the carbonyl oxygens are expected to be sites of negative potential, making them key locations for hydrogen bonding.

| Descriptor | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -2.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.4 eV | Indicator of chemical reactivity and electronic transitions.[8] |

| Dipole Moment | 2.5 Debye | Measures overall polarity, influencing solubility and intermolecular forces. |

Part 2: Computational Spectroscopy: Bridging Theory and Experiment

Core Directive: A key validation of any computational model is its ability to reproduce experimentally observable data. Time-Dependent DFT (TD-DFT) is a powerful extension of DFT that allows for the simulation of electronic absorption spectra (UV-Vis), while standard frequency calculations predict vibrational spectra (IR/Raman).[7][9] These predictions are invaluable for interpreting experimental results and confirming molecular identity.

Methodology: TD-DFT Protocol for UV-Vis Spectra

-

Optimized Geometry: Begin with the fully optimized molecular structure obtained from the DFT protocol described in Part 1.

-

Solvent Modeling: Since spectra are typically measured in solution, an implicit solvent model, such as the Polarization Continuum Model (PCM), is crucial for accuracy. The solvent (e.g., ethanol, DMSO) should be specified.[8]

-

Excitation Energy Calculation: A TD-DFT calculation is performed to compute the energies of the first several electronic excited states. The functional used (e.g., CAM-B3LYP) is often chosen for its better performance with charge-transfer excitations.[10]

-

Spectrum Generation: The calculated excitation energies (in eV) are converted to wavelengths (λmax in nm), and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Predicted Spectroscopic Signatures

Anthraquinones typically exhibit two main types of absorption bands in their UV-Vis spectra: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region, originating from the carbonyl groups.[11]

| Spectroscopic Technique | Predicted Feature (Hypothetical) | Assignment |

| UV-Vis (TD-DFT) | λmax ≈ 280 nm, 350 nm | π → π* transitions of the aromatic system. |

| UV-Vis (TD-DFT) | λmax ≈ 410 nm | n → π* transition of the carbonyl groups. |

| IR (DFT) | ~1670 cm⁻¹ | Symmetric and asymmetric C=O stretching modes of the quinone. |

| IR (DFT) | ~3060 cm⁻¹, 1600-1450 cm⁻¹ | Aromatic C-H and C=C stretching modes, respectively. |

Trustworthiness: The accuracy of these predictions is directly tied to the chosen level of theory. It is standard practice to benchmark the computational method against known experimental data for structurally similar compounds before applying it to a novel molecule. Discrepancies between theoretical and experimental vibrational frequencies arise from anharmonic effects, which can be corrected using empirical scaling factors.[6]

Part 3: Molecular Docking: Probing Interactions with Biological Targets

Core Directive: For drug development professionals, the ultimate goal is to understand how a molecule interacts with a biological target. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a protein).[12][13] This provides critical insights into the potential mechanism of action and serves as a powerful tool for virtual screening and lead optimization.

Methodology: Molecular Docking Workflow

-

Receptor Preparation: A high-resolution 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound, optimized via DFT (Part 1), is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A docking grid box is defined around the active site of the protein. The active site is often identified as the pocket where the co-crystallized ligand binds.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.[14]

-

Pose Analysis: The resulting poses are ranked by their binding energy (in kcal/mol). The top-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[14]

Diagram: Molecular Docking Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 5. DFT study of the stabilization effect on anthocyanins via secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]

- 13. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 2-Phenylanthraquinone and its Analogs: A Technical Guide for Drug Development Professionals

Abstract

The anthraquinone scaffold represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, the 2-phenylanthraquinone core has emerged as a particularly promising pharmacophore, exhibiting potent cytotoxic effects against a range of cancer cell lines. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes for accessing this privileged scaffold, delve into its mechanisms of action, and critically analyze the structure-activity relationships that govern its therapeutic potential. This guide is designed to be a self-validating system, offering not just a recitation of facts, but a causal understanding of experimental choices and a roadmap for future drug discovery efforts in this compelling chemical space.

Introduction: The Allure of the Anthraquinone Scaffold

The rigid, planar, and aromatic system of the 9,10-anthraquinone core has long captured the attention of medicinal chemists. This tricyclic aromatic ketone is not only a key structural motif in numerous natural products with profound pharmacological properties but also serves as a versatile starting point for the synthesis of a myriad of therapeutic agents.[1] The planarity of the anthraquinone system is a key feature, enabling it to intercalate into the DNA double helix, a mechanism central to the action of several clinically used anticancer drugs like doxorubicin and mitoxantrone.[1]

The introduction of a phenyl group at the 2-position of the anthraquinone nucleus introduces a new dimension of structural and electronic diversity. This substitution can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic properties and target interactions. This compound, with the chemical formula C20H12O2, is a yellow crystalline solid soluble in many organic solvents and serves as a crucial intermediate in the synthesis of various organic compounds and dyes.[2] More importantly, it is the foundational structure for a class of compounds with significant biological activities, including antioxidant, antibacterial, and notably, anticancer properties.[2]

This guide will provide a comprehensive exploration of this compound and its analogs, from their synthesis to their biological evaluation, with the goal of equipping researchers with the knowledge to rationally design and develop the next generation of anthraquinone-based therapeutics.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most common and industrially relevant methods involve the construction of the anthraquinone core through electrophilic aromatic substitution reactions, followed by the introduction of the phenyl group, or vice versa.

Friedel-Crafts Acylation: A Classic Approach to the Anthraquinone Core

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of anthraquinones.[3] This reaction typically involves the acylation of an aromatic substrate with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an o-aroylbenzoic acid intermediate. This intermediate is then subjected to an intramolecular cyclization under acidic conditions to yield the anthraquinone core.[4]

A general synthetic pathway for a substituted anthraquinone via Friedel-Crafts acylation is depicted below:

Caption: General workflow for anthraquinone synthesis via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from general procedures)

This protocol outlines a plausible, self-validating approach for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Biphenyl

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl) (concentrated)

-

Sodium bicarbonate (NaHCO₃) (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Step 1: Friedel-Crafts Acylation of Biphenyl

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The use of anhydrous conditions is critical as AlCl₃ is highly hygroscopic and its catalytic activity is diminished by moisture.[5]

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of phthalic anhydride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. The exothermic reaction between the Lewis acid and the acylating agent necessitates slow addition to control the reaction temperature.

-

Substrate Addition: Once the addition of phthalic anhydride is complete, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes. The rate of addition should be controlled to prevent excessive boiling of the solvent.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(phenylacetyl)benzoic acid intermediate.

Step 2: Intramolecular Cyclization

-

Cyclization: Add the crude 2-(phenylacetyl)benzoic acid to concentrated sulfuric acid in a round-bottom flask. Heat the mixture at 100-120°C for 1-2 hours with stirring. The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent aromatic ring to form the anthraquinone.

-

Precipitation and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The this compound will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.

Suzuki-Miyaura Cross-Coupling: A Modern Approach for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction has revolutionized the formation of carbon-carbon bonds and offers a powerful alternative for the synthesis of this compound and its analogs.[6] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.[7] For the synthesis of this compound, this would typically involve the coupling of 2-bromoanthraquinone with phenylboronic acid.

Caption: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling (Adapted from general procedures)

Materials:

-

2-Bromoanthraquinone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-bromoanthraquinone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add the solvent (e.g., a mixture of toluene and water, 4:1 v/v). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand (e.g., PPh₃).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic and Structural Characterization

The unambiguous identification and characterization of this compound and its analogs are paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on both the anthraquinone core and the phenyl substituent. The ¹³C NMR spectrum will display signals for all 20 carbon atoms, including the two carbonyl carbons in the characteristic downfield region (around 180 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the anthraquinone core gives rise to characteristic absorption bands in the UV-Vis region, which are sensitive to substitution patterns.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in this compound and its analogs lies in their potent anticancer activity. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines.

Anticancer Activity

The introduction of a phenyl group at the 2-position of the anthraquinone scaffold has been shown to enhance cytotoxic activity compared to the unsubstituted parent molecule. The following table summarizes the in vitro anticancer activity of some representative this compound analogs against various cancer cell lines.

| Compound | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | H | MCF-7 (Breast) | 15.2 | [8] |

| 2 | OH | H | A549 (Lung) | 8.5 | [8] |

| 3 | OCH₃ | H | HeLa (Cervical) | 11.3 | [8] |

| 4 | H | OH | K562 (Leukemia) | 5.8 | [8] |

| 5 | H | OCH₃ | HepG2 (Liver) | 9.1 | [8] |

Table 1: In vitro anticancer activity of selected this compound analogs. Note: This table is a representative example based on typical findings in the literature. Specific IC₅₀ values can vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent anticancer activity.

Caption: Key structural elements influencing the anticancer activity of this compound analogs.

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring significantly impact cytotoxicity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), particularly at the para position, have been shown to enhance anticancer activity. This is likely due to their ability to increase the electron density of the aromatic system, which may facilitate interactions with biological targets.

-

Substitution on the Anthraquinone Core: Modifications to the anthraquinone nucleus, such as the introduction of hydroxyl or amino groups, can also modulate biological activity. These groups can participate in hydrogen bonding interactions with target macromolecules, thereby enhancing binding affinity.

Mechanism of Action

The anticancer effects of this compound and its analogs are believed to be multifactorial, involving several distinct mechanisms of action.

DNA Intercalation

Similar to other planar aromatic molecules, 2-phenylanthraquinones can insert themselves between the base pairs of the DNA double helix.[9] This intercalation disrupts the normal structure and function of DNA, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell death.[9]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[10] Many potent anticancer drugs, including the anthracyclines, function as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to the accumulation of DNA strand breaks.[11] There is evidence to suggest that some this compound analogs can also inhibit the activity of topoisomerase II, contributing to their cytotoxic effects.[12]

Caption: Proposed mechanisms of anticancer action for this compound analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. This compound analogs have been shown to trigger apoptotic pathways, often through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Future Perspectives and Drug Development Challenges

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. However, several challenges need to be addressed to translate their preclinical potential into clinical success.

-

Improving Selectivity: A key challenge in cancer chemotherapy is the development of drugs that selectively target cancer cells while minimizing toxicity to normal cells. Future research should focus on designing this compound analogs with improved tumor selectivity. This could be achieved through strategies such as targeted drug delivery or the incorporation of moieties that are specifically recognized by cancer cells.

-

Overcoming Drug Resistance: The development of drug resistance is a major obstacle in cancer treatment. It is important to investigate the potential for resistance to this compound-based drugs and to develop strategies to circumvent it. This may involve the use of combination therapies or the design of analogs that are not substrates for drug efflux pumps.

-

Optimizing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its efficacy and safety. Anthraquinones are primarily absorbed in the intestines and are widely distributed in the body.[1] Their metabolism mainly involves hydrolysis, glucuronidation, and sulfation.[1] Future studies should focus on optimizing the pharmacokinetic profiles of this compound analogs to enhance their bioavailability and therapeutic index.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to innovate and design novel this compound analogs with enhanced therapeutic properties, paving the way for the next generation of anthraquinone-based cancer therapies. The journey from a promising scaffold to a clinically effective drug is arduous, but the compelling biological profile of this compound and its analogs makes it a journey worth undertaking.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]

- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Phenylanthraquinone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for the biological activity screening of 2-phenylanthraquinone derivatives. Eschewing a rigid template, this document is structured to logically flow from the foundational rationale for screening these compounds to detailed, field-proven experimental protocols and data interpretation. The focus is on providing not just the "how," but the critical "why" behind experimental choices, ensuring scientific integrity and fostering a robust, self-validating research program.

The Therapeutic Potential of 2-Phenylanthraquinones: A Rich Scaffold for Drug Discovery

Anthraquinones are a class of naturally occurring and synthetic aromatic compounds that have long been a source of therapeutic agents, with applications ranging from laxatives to anticancer and anti-inflammatory drugs.[1] The core 9,10-anthracenedione structure is a versatile scaffold that has yielded clinically significant drugs.[2] Derivatives of anthraquinones are known to exert a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, and antitumor activities.[3][4] The introduction of a phenyl group at the 2-position of the anthraquinone core creates a unique chemical entity, the 2-phenylanthraquinones, which offer a promising, yet relatively underexplored, area for the discovery of novel therapeutics. The rationale for screening this specific class of derivatives is rooted in the established bioactivity of the parent anthraquinone structure and the potential for the phenyl substituent to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel mechanisms of action.

This guide will focus on three key areas of biological activity that are highly relevant to the therapeutic potential of this compound derivatives: anticancer, anti-inflammatory, and antimicrobial activities.

Strategic Screening Cascade for this compound Derivatives

A systematic and tiered approach is essential for the efficient and effective screening of a library of this compound derivatives. The following workflow is proposed to progress from broad-based primary screening to more focused secondary and mechanistic assays.

Caption: A strategic workflow for the biological screening of this compound derivatives.

Anticancer Activity Screening

The potential of anthraquinone derivatives as anticancer agents is well-documented, with some, like doxorubicin, being cornerstone chemotherapeutic agents.[5] The proposed mechanisms of action often involve DNA intercalation and inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[6][7]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Secondary Mechanistic Assays for Anticancer Hits

For derivatives exhibiting significant cytotoxicity, further investigation into their mechanism of action is warranted.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest at specific phases (e.g., G2/M phase).[11]

-

Topoisomerase II Inhibition Assay: A key mechanism for many anthraquinone-based anticancer drugs is the inhibition of topoisomerase II.[12][13] In vitro enzyme assays can directly measure the inhibitory effect of the active compounds on this enzyme. The inhibition of topoisomerase II leads to DNA double-strand breaks, which can trigger apoptosis.[7][14]

References

- 1. broadpharm.com [broadpharm.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scielo.br [scielo.br]

- 4. New phenanthrenequinones from Cymbidium ensifolium roots and their anti-inflammatory activity on lipopolysaccharide-activated BV2 microglial cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biology.stackexchange.com [biology.stackexchange.com]

Methodological & Application

Application Note: Synthesis of 2-Phenylanthraquinone via Diels-Alder Reaction

Introduction: The Power of Cycloaddition for Aromatic Scaffolds

Anthraquinones are a class of aromatic compounds built on an anthracene core with two ketone functionalities. Their rigid, planar structure and conjugated system impart unique properties, making them vital scaffolds in diverse fields. They are recognized for their chromatic properties, serving as foundational structures for a vast array of dyes and pigments.[1] Beyond this, the anthraquinone motif is present in numerous natural products that exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties, making them a subject of intense interest in medicinal chemistry and drug development.[1][2]

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers an elegant and powerful method for constructing six-membered rings with high efficiency and control.[3][4] First described by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile to form a cyclohexene derivative.[3] Its reliability in forming two new carbon-carbon bonds simultaneously makes it an exceptionally strategic choice for building the core ring system of anthraquinones from simple, accessible precursors.[1][2]

This application note provides a comprehensive, in-depth guide for the synthesis of a specific derivative, 2-Phenylanthraquinone. We will detail a two-step process beginning with the Diels-Alder reaction between 1,4-naphthoquinone and 2-phenyl-1,3-butadiene, followed by an in-situ oxidation to achieve the final aromatic product. The causality behind experimental choices, the governing principles of regioselectivity, and a robust, step-by-step protocol are presented to ensure trustworthy and reproducible results for researchers in organic synthesis and drug discovery.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via two key transformations: a [4+2] cycloaddition followed by an aromatizing oxidation.

-

Diels-Alder Cycloaddition: The reaction is initiated by the pericyclic reaction between 1,4-naphthoquinone, the dienophile , and 2-phenyl-1,3-butadiene, the diene . 1,4-Naphthoquinone is a potent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The diene must be in the reactive s-cis conformation to allow for the necessary orbital overlap.[4][5]

-

Oxidation: The initial cycloaddition product is a tetrahydroanthraquinone. This intermediate is not fully aromatic and is readily oxidized to the thermodynamically stable this compound. This aromatization can often be achieved by exposure to air, especially at elevated temperatures, or by using a dedicated oxidizing agent.

Regioselectivity: The "Ortho" vs. "Para" Outcome

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises. In this case, the reaction between 2-phenyl-1,3-butadiene and 1,4-naphthoquinone could theoretically yield two different regioisomers. The observed outcome is governed by frontier molecular orbital (FMO) theory.

The reaction is favored between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.[6] The phenyl group at the C2 position of the diene makes the C1 carbon the most nucleophilic center. The carbonyl groups of 1,4-naphthoquinone make the C2 and C3 carbons electrophilic. The alignment that leads to the observed "para" product (this compound) is electronically favored over the "meta" alternative. Dienes with a substituent at the 2-position, like ours, strongly favor the formation of 1,4-disubstituted products.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 1,4-Naphthoquinone | >98% | Sigma-Aldrich |

| 2-Phenyl-1,3-butadiene | >95% | TCI America |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |

| Ethanol (for recrystallization) | 200 Proof | Pharmco |

| Ethyl Acetate (for TLC) | ACS Grade | Fisher Scientific |

| Hexanes (for TLC) | ACS Grade | Fisher Scientific |

| Equipment |

| 100 mL Round-bottom flask |

| Reflux condenser |

| Heating mantle with magnetic stirrer |

| Magnetic stir bars |

| Buchner funnel and filter flask |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |

| Rotary evaporator |

| Glassware for recrystallization |

Step-by-Step Procedure

Part A: Diels-Alder Reaction and In-Situ Oxidation

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.58 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 1,4-naphthoquinone is fully dissolved.

-

Diene Addition: Add 2-phenyl-1,3-butadiene (1.56 g, 12.0 mmol, 1.2 equiv.) to the solution via syringe. A slight excess of the diene is used to ensure complete consumption of the limiting dienophile.

-

Reaction Conditions: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.[7]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour.

-

Rationale: TLC allows for the visualization of the consumption of the starting materials (dienophile) and the formation of the product. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The starting 1,4-naphthoquinone is a colored spot, while the product will have a different Rf value. The reaction is considered complete when the 1,4-naphthoquinone spot is no longer visible.[1][2]

-

-

Reaction Time: Continue refluxing for 4-6 hours, or until TLC analysis indicates the reaction is complete.

-

Oxidation: After completion, remove the heating mantle and allow the flask to cool to approximately 60-70°C. To facilitate the oxidation of the tetrahydroanthraquinone intermediate to the final aromatic product, you can bubble a gentle stream of air through the solution using a Pasteur pipette for 1-2 hours while it cools to room temperature.

-

Causality: The intermediate adduct is air-sensitive and readily aromatizes. Providing an explicit air stream ensures this conversion is complete and uniform, leading to a cleaner crude product.

-

-